3-formyl-5-methoxy-1H-indole-2-carboxylic acid
Description
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a formyl group at position 3, a methoxy group at position 5, and a carboxylic acid moiety at position 2 of the indole core. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting lipid metabolism and allosteric modulation .
Synthesis: The compound is typically synthesized via the Vilsmeier-Haack reaction, where ethyl 5-methoxy-1H-indole-2-carboxylate undergoes formylation using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at elevated temperatures (110°C for 2.5 hours). Subsequent hydrolysis of the ester group yields the carboxylic acid derivative .
Applications: Its derivatives exhibit diverse biological activities, including lipid-lowering effects and modulation of receptor signaling pathways, making it valuable in drug discovery .
Properties
IUPAC Name |
3-formyl-5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXXOJMGRWQUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57646-80-7 | |
| Record name | 3-formyl-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid typically involves a multi-step chemical process. One common method includes the initial synthesis of 3-formyl-5-methoxy-1H-indole, followed by its reaction with 2-bromoacetic acid to produce the target compound . The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product yield.
Chemical Reactions Analysis
3-formyl-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that compounds with indole scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have shown inhibitory effects on specific cancer cell lines, suggesting potential use in therapeutic formulations .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in several studies. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for developing neuroprotective agents aimed at conditions associated with oxidative damage, such as neurodegenerative diseases .
Enzyme Inhibition
The presence of the carboxylic acid moiety in this compound enhances its ability to form hydrogen bonds with various enzymes. This interaction has been linked to inhibitory activities against key enzymes involved in metabolic pathways related to diseases like diabetes and cancer. For example, structure-activity relationship (SAR) studies have shown that modifications at specific positions on the indole ring can significantly enhance enzyme inhibition potency .
Organic Electronics
Indole derivatives are being explored for their applications in organic electronics due to their semiconducting properties. The incorporation of this compound into polymer matrices has been studied for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to participate in π–π stacking interactions may enhance the charge transport properties of the resulting materials .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Differences in Reactivity and Physicochemical Properties
Reactivity: The 3-formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., condensation with amines or thiols) to form Schiff bases or thiazolidinone derivatives . In contrast, 3-alkyl or 3-hydroxy substituents (e.g., in 5-chloro-3-methyl or methyl 3-hydroxy derivatives) reduce electrophilicity, limiting such reactions .
Solubility :
- The carboxylic acid group at position 2 improves aqueous solubility compared to ester or amide derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate or 5-methoxyindole-2-carboxamides) .
Synthetic Flexibility: The formyl group allows further functionalization, making the compound a versatile intermediate.
Biological Activity
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 57646-80-7
- Molecular Formula: C11H9NO4
The compound appears as a white or off-white crystalline solid and is soluble in organic solvents like chloroform and dimethyl sulfoxide. Its structure includes an indole ring, which is pivotal for its biological activity.
This compound interacts with various biological targets, influencing multiple biochemical pathways. Key mechanisms include:
- Receptor Binding: Indole derivatives often exhibit high affinity for various receptors, including those involved in inflammation and cancer pathways.
- Biochemical Pathways: The compound is known to modulate pathways related to oxidative stress, apoptosis, and immune responses.
Biological Activities
The biological activities of this compound include:
- Antiviral Activity: Exhibits potential against viral infections by inhibiting viral replication.
- Anti-inflammatory Effects: Reduces inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties: Induces apoptosis in cancer cells and inhibits tumor growth.
Summary of Biological Activities
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antiviral Studies : Research indicates that indole derivatives can inhibit HIV integrase activity. A related study found that modifications on the indole structure significantly enhanced inhibitory potency against HIV, suggesting that similar modifications could be explored for this compound .
- Cancer Research : A study demonstrated that derivatives of indole compounds can induce apoptosis in cancer cell lines. The presence of the formyl and methoxy groups in this compound may enhance its anticancer properties by promoting cell cycle arrest .
- Inflammation Models : Experimental models have shown that this compound can reduce inflammation markers in vitro, indicating its potential use as an anti-inflammatory agent .
Q & A
Q. Basic
- NMR : The formyl proton appears as a singlet at δ ~10.1 ppm (¹H NMR, DMSO-d₆), while the methoxy group shows a singlet at δ ~3.8 ppm. Carboxylic acid protons (if protonated) are broad near δ ~12 ppm.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. The formyl and methoxy groups’ positions can be confirmed via electron density maps .
How can the formyl group in this compound be functionalized to synthesize bioactive derivatives?
Advanced
The formyl group is highly reactive and can undergo:
- Schiff base formation : React with primary amines (e.g., 2-aminothiazol-4(5H)-one) in acetic acid to yield thiazolidinone derivatives.
- Nucleophilic addition : Grignard reagents or hydrazines can modify the formyl group while preserving the indole core.
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at position 3, though steric hindrance from the methoxy group may require tailored catalysts .
What computational approaches predict the stability and reactivity of this compound in aqueous environments?
Q. Advanced
- DFT calculations : Assess tautomerism (e.g., keto-enol equilibrium) and solvation effects. The carboxylic acid group’s pKa (~2.5) and formyl group’s electrophilicity can be modeled to predict hydrolysis rates.
- Molecular dynamics : Simulate interactions with solvents (e.g., DMSO vs. water) to guide crystallization protocols or stability in biological assays .
How do substituents (e.g., methoxy vs. fluoro) at position 5 influence the electronic properties of 3-formyl-1H-indole-2-carboxylic acid derivatives?
Q. Advanced
- Electron-donating groups (methoxy) : Increase electron density at the indole core, enhancing resonance stabilization of the formyl group and altering reaction kinetics (e.g., slower nucleophilic additions compared to electron-withdrawing groups).
- Comparative studies : Substituent effects can be quantified via Hammett constants (σ values) or UV-Vis spectroscopy to correlate structure with reactivity .
What are the challenges in resolving crystallographic disorder in this compound structures?
Advanced
Disorder often arises from flexible methoxy or formyl groups. Mitigation strategies include:
- Low-temperature data collection (100 K) to reduce thermal motion.
- TWINABS refinement : For handling twinned crystals, common in indole derivatives due to planar stacking.
- Constraints : Restraining bond lengths and angles during SHELXL refinement to improve model accuracy .
How can HPLC methods be optimized for purity analysis of this compound?
Q. Basic
- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
- Mobile phase : Gradient of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 to 60:40 over 20 min).
- Detection : UV at 254 nm (formyl group absorption). Retention time ~12–14 min, with resolution >1.5 for closely eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
